![molecular formula C14H10Cl2O3 B2360102 3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid CAS No. 1002970-32-2](/img/structure/B2360102.png)

3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid

Descripción general

Descripción

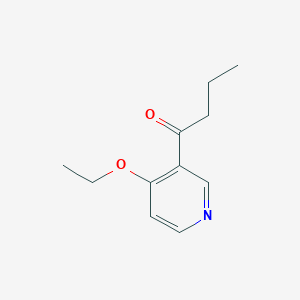

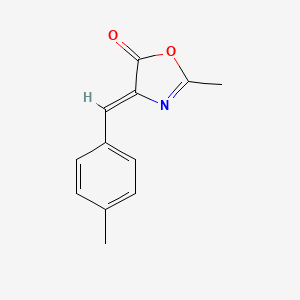

“3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid” is a chemical compound with the molecular formula C14H10Cl2O3 . It is a derivative of benzoic acid, which is modified with chloro and methoxy groups .

Molecular Structure Analysis

The molecular structure of “3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid” consists of a benzoic acid core with chloro and methoxy groups attached. The molecular weight of this compound is 297.13 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

- Synthesis of DDT-Analogues and Radiolabeled Compounds : A pathway for synthesizing 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene, a precursor for alkylsulfonyl-DDE compounds and radiolabeled methylsulfonyl-DDE, involves using 2-chloro-5-methylphenol and benzoic acid derivatives (Cantillana, Sundström, & Bergman, 2009).

- Lanthanide Coordination Compounds : 4-Benzyloxy benzoic acid derivatives have been used to create lanthanide coordination compounds, impacting their photoluminescence properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

- Directed Lithiation of Benzoic Acids : Research on the directed lithiation of benzoic acids provides insights into the synthetic pathways for ortho-substituted benzoic acid products (Bennetau, Mortier, Moyroud, & Guesnet, 1995).

Environmental and Materials Science

- Purification of Water : Near UV-illuminated suspensions of TiO2 have been used for the degradation of benzoic acids, including chlorophenol variants, indicating potential applications in water purification (Matthews, 1990).

- Polyaniline Doping : Benzoic acid derivatives, including chlorobenzoic acids, have been explored as dopants for polyaniline, a conducting polymer, impacting its properties and applications (Amarnath & Palaniappan, 2005).

Biochemistry and Molecular Chemistry

- Novel Fluorescence Probes : Benzoic acid derivatives have been synthesized as novel fluorescence probes to detect reactive oxygen species, which can be applied in biological and chemical research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

- Synthesis of Pyrazoles : 3-Chlorophenyl derivatives have been used in the synthesis of pyrazoles, indicating their potential in pharmaceutical and organic chemistry (Bijwe, Bh, Arkar, & Gholse, 2011).

Advanced Oxidation Processes

- Cr(III)/Cr(VI) Redox Cycle : The oxidative degradation of organic pollutants, using chlorophenol as a model, has been achieved through a Cr(III)/Cr(VI) redox cycle, indicating the role of benzoic acid derivatives in advanced oxidation processes (Bokare & Choi, 2011).

Mecanismo De Acción

Target of Action

It is known that this compound is used as a reagent in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of Suzuki–Miyaura coupling, the compound likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling, the compound contributes to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and can impact a wide range of biochemical pathways.

Result of Action

As a reagent in suzuki–miyaura coupling, the compound plays a crucial role in the formation of new carbon–carbon bonds , which can lead to the synthesis of a wide range of organic compounds.

Action Environment

The success of suzuki–miyaura coupling, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemical groups.

Propiedades

IUPAC Name |

3-chloro-4-[(3-chlorophenyl)methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c15-11-3-1-2-9(6-11)8-19-13-5-4-10(14(17)18)7-12(13)16/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOMEFGASCKZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione](/img/structure/B2360021.png)

![1-[(1H-Benzimidazol-2-ylamino)methyl]-2-naphthol](/img/structure/B2360022.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2360033.png)

![Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2360034.png)

![4,6-Bis[(4-fluorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2360038.png)

![6-(4-Methoxyphenyl)-3-((m-tolyloxy)methyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2360040.png)